![molecular formula C7H3F3INO2 B13358102 4-Iodo-6-(trifluoromethyl)nicotinic acid](/img/structure/B13358102.png)
4-Iodo-6-(trifluoromethyl)nicotinic acid
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Overview
Description
4-Iodo-6-(trifluoromethyl)nicotinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of an iodine atom at the 4-position and a trifluoromethyl group at the 6-position on the nicotinic acid ring
Preparation Methods
The synthesis of 4-Iodo-6-(trifluoromethyl)nicotinic acid can be achieved through several routes. One common method involves the acylation of vinyl ethyl ether with trifluoroacetyl chloride in the presence of a catalyst such as triethylamine or pyridine. The reaction is carried out at temperatures ranging from -10 to 30°C for 3 to 7 hours . Another method involves the condensation of 1,1-trifluoro-4-amino-3-butene-2-ketone with 3-methoxy methyl acrylate under alkaline conditions, followed by cyclization and hydrolysis . These methods are advantageous due to their simplicity, high yield, and suitability for industrial production.
Chemical Reactions Analysis
4-Iodo-6-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds.
Common reagents used in these reactions include palladium chloride, copper chloride, and various bases and acids . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Iodo-6-(trifluoromethyl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Iodo-6-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The iodine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
4-Iodo-6-(trifluoromethyl)nicotinic acid can be compared with other similar compounds such as:
4-(Trifluoromethyl)nicotinic acid: Lacks the iodine atom, resulting in different chemical properties and reactivity.
6-(Trifluoromethyl)nicotinic acid: Similar structure but with different substitution patterns, leading to variations in biological activity and applications.
The presence of both the iodine and trifluoromethyl groups in this compound makes it unique and valuable for specific applications where these functional groups are advantageous.
Biological Activity
4-Iodo-6-(trifluoromethyl)nicotinic acid is a halogenated derivative of nicotinic acid, notable for its unique structural features, including an iodine atom at the 4-position and a trifluoromethyl group at the 6-position of the pyridine ring. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly as an antiviral agent and a precursor for various bioactive compounds.
- Molecular Formula : C7H4F3I1N1O2
- Molecular Weight : Approximately 317.01 g/mol
- Melting Point : 146-148 °C
- Solubility : Slightly soluble in DMSO and methanol
- pKa : Approximately 2.50
Biological Activity Overview
This compound exhibits significant biological activity, primarily as a synthetic intermediate in the development of pharmaceuticals targeting viral infections. Its role as an inhibitor of HCV NS5B polymerase is particularly noteworthy, indicating potential therapeutic applications in antiviral research.
The compound's biological activity is largely attributed to its binding affinity with specific biological targets, including enzymes and receptors. Studies suggest that it may interact with viral proteins, which could lead to its application in treating hepatitis C virus (HCV) infections.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds regarding their unique features and biological activities.
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-(Trifluoromethyl)nicotinic acid | Trifluoromethyl group at position 4 | Lacks iodine; primarily used as an intermediate |
4-Iodo-nicotinic acid | Iodine at position 4 | No trifluoromethyl group; different biological activity |
6-(Trifluoromethyl)nicotinic acid | Trifluoromethyl group at position 6 | No iodine; different reactivity profile |
2-Iodo-5-(trifluoromethyl)nicotinic acid | Iodine at position 2 | Different substitution pattern; potential varied activity |
The combination of halogenation and trifluoromethylation in this compound significantly alters its chemical reactivity and biological properties compared to similar compounds .
Antiviral Activity
Research has demonstrated that this compound serves as a precursor for compounds that inhibit HCV NS5B polymerase. This enzyme is essential for viral replication, making it a critical target for antiviral therapies. Studies indicate that derivatives of this compound exhibit varying degrees of inhibitory activity against HCV, highlighting its potential in developing effective antiviral agents .
Nicotinic Acetylcholine Receptor Interaction
In vitro studies have shown that related compounds exhibit high affinity for nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. These interactions suggest potential applications in treating neurological disorders and addiction-related conditions. The structure-activity relationship (SAR) studies indicate that modifications to the nicotinic structure can enhance receptor selectivity and efficacy .
Synthesis of Bioactive Molecules
The synthesis pathways involving this compound have been explored extensively. It serves as a building block for various bioactive molecules, including insecticides and agrochemicals. The unique electronic properties imparted by the trifluoromethyl group are believed to enhance the biological activity of synthesized derivatives .
Properties
Molecular Formula |
C7H3F3INO2 |
---|---|
Molecular Weight |
317.00 g/mol |
IUPAC Name |
4-iodo-6-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H3F3INO2/c8-7(9,10)5-1-4(11)3(2-12-5)6(13)14/h1-2H,(H,13,14) |
InChI Key |
CRQLQAMOMNOYSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)C(=O)O)I |
Origin of Product |
United States |
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